6-imino-11-methyl-2-oxo-7-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
CAS No.: 618410-57-4
Cat. No.: VC15588118
Molecular Formula: C19H16N6O2
Molecular Weight: 360.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 618410-57-4 |
|---|---|
| Molecular Formula | C19H16N6O2 |
| Molecular Weight | 360.4 g/mol |
| IUPAC Name | 6-imino-11-methyl-2-oxo-7-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide |
| Standard InChI | InChI=1S/C19H16N6O2/c1-11-4-3-7-24-17(11)23-18-14(19(24)27)8-13(16(21)26)15(20)25(18)10-12-5-2-6-22-9-12/h2-9,20H,10H2,1H3,(H2,21,26) |
| Standard InChI Key | PQNQSRSERFJOKN-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC=CN2C1=NC3=C(C2=O)C=C(C(=N)N3CC4=CN=CC=C4)C(=O)N |
Introduction
The compound 6-imino-11-methyl-2-oxo-7-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic molecule with a unique structural framework. It belongs to the class of triazatricyclo compounds, which are known for their diverse pharmacological activities. This article aims to provide a comprehensive overview of this compound, including its structural features, synthesis methods, and potential applications.
Structural Characteristics
The compound features a triazatricyclo core with a pyridin-3-ylmethyl substituent, which is known to contribute to biological activity in various heterocyclic compounds. The presence of imino and oxo groups suggests potential sites for chemical modification or interaction with biological targets.
Synthesis Methods
While specific synthesis details for this compound are not provided in the search results, similar compounds are often synthesized through multi-step reactions involving heterocyclization and substitution reactions. For instance, compounds with similar structural motifs are synthesized using methods involving hydrazine derivatives and appropriate heterocyclic precursors .
Research Findings and Data
Given the lack of specific research findings on this compound, we can look at related compounds for insights:
| Compound Feature | Description |
|---|---|
| Molecular Formula | Typically includes C, H, N, O |
| Structural Motifs | Triazatricyclo core with pyridin-3-ylmethyl substituent |
| Synthesis Methods | Heterocyclization and substitution reactions |
| Biological Activity | Potential for cytotoxicity and anticancer activity based on similar compounds |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume